molecular formula C16H13F3N6O2S B11041910 6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[5-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11041910
M. Wt: 410.4 g/mol
InChI Key: GWCLWXJTLSOPCC-UHFFFAOYSA-N
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Description

3-METHOXY-4-{4-METHYL-3-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound that features a unique combination of functional groups, including methoxy, methyl, trifluoromethyl, triazolo, thiadiazole, and pyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-4-{4-METHYL-3-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of strong bases, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-4-{4-METHYL-3-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

3-METHOXY-4-{4-METHYL-3-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-METHOXY-4-{4-METHYL-3-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-4-{4-METHYL-3-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H13F3N6O2S

Molecular Weight

410.4 g/mol

IUPAC Name

6-[3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-5-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13F3N6O2S/c1-7-11(9-5-4-8(26-2)6-10(9)27-3)20-21-12(7)13-24-25-14(16(17,18)19)22-23-15(25)28-13/h4-6H,1-3H3,(H,20,21)

InChI Key

GWCLWXJTLSOPCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C2=C(C=C(C=C2)OC)OC)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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